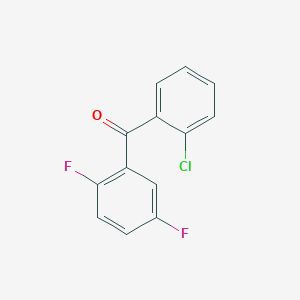

![molecular formula C15H18N2O3 B1451891 Acide 1-{[méthyl(propan-2-yl)carbamoyl]méthyl}-1H-indole-4-carboxylique CAS No. 1096307-57-1](/img/structure/B1451891.png)

Acide 1-{[méthyl(propan-2-yl)carbamoyl]méthyl}-1H-indole-4-carboxylique

Vue d'ensemble

Description

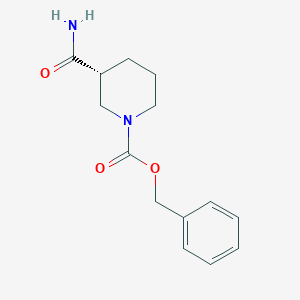

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indole se sont avérés être des composés biologiquement actifs pour le traitement des cellules cancéreuses . Ils peuvent inhiber la croissance des cellules cancéreuses et induire l'apoptose, qui est la mort cellulaire programmée qui arrête la propagation des cellules cancéreuses .

Activité antimicrobienne

Les dérivés de l'indole présentent également des propriétés antimicrobiennes . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Traitement de divers troubles

Les dérivés de l'indole ont été utilisés dans le traitement de divers troubles du corps humain . Il s'agit notamment des troubles neurologiques, des maladies cardiovasculaires et des troubles métaboliques .

Activité antivirale

Les dérivés de l'indole ont montré une activité antivirale contre un large éventail de virus à acide ribonucléique (ARN) et à acide désoxyribonucléique (ADN) . Ils peuvent inhiber la réplication de ces virus, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux .

Activité anti-inflammatoire

Les dérivés de l'indole possèdent des activités anti-inflammatoires . Ils peuvent inhiber la production de cytokines pro-inflammatoires, qui sont de petites protéines essentielles à la signalisation cellulaire lors des réponses inflammatoires .

Activité antidiabétique

Les dérivés de l'indole ont montré des activités antidiabétiques . Ils peuvent améliorer la sécrétion d'insuline et améliorer la tolérance au glucose, ce qui en fait des candidats potentiels pour le traitement du diabète .

Activité antimalarienne

Les dérivés de l'indole ont montré des activités antimalariennes . Ils peuvent inhiber la croissance des parasites Plasmodium, responsables du paludisme .

Activité anticholinestérasique

Les dérivés de l'indole possèdent des activités anticholinestérasiques . Ils peuvent inhiber l'activité de la cholinestérase, une enzyme qui décompose l'acétylcholine dans le cerveau. Cela en fait des candidats potentiels pour le traitement de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are involved in various biochemical pathways. They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Analyse Biochimique

Biochemical Properties

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses .

Cellular Effects

The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can undergo degradation over time, which may impact their efficacy . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, cytochrome P450 enzymes play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues and organs can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYLKJKWSLNKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)